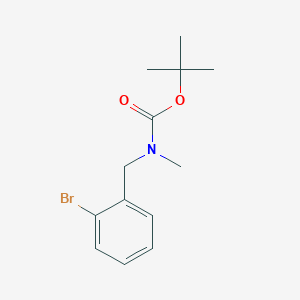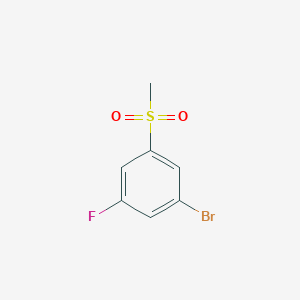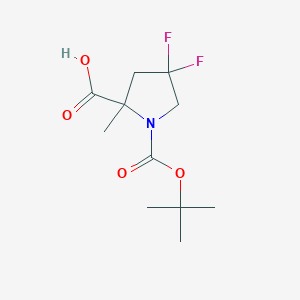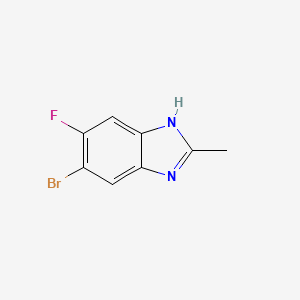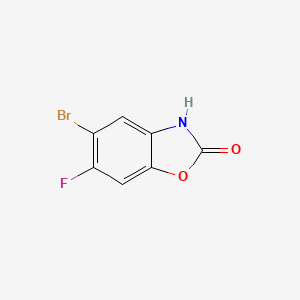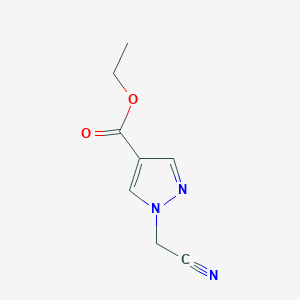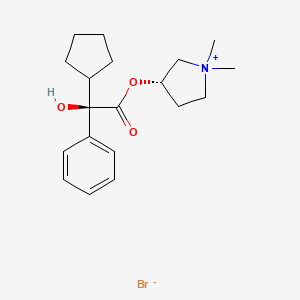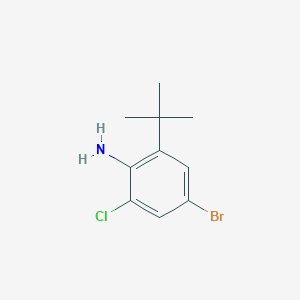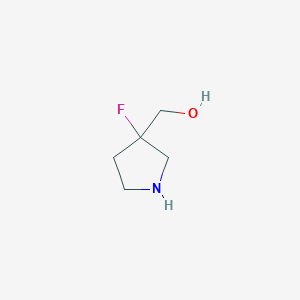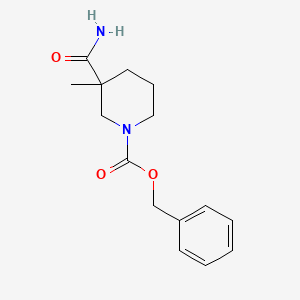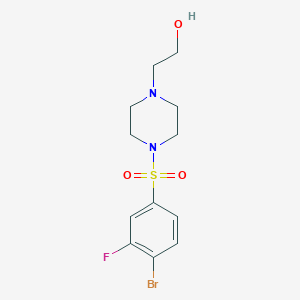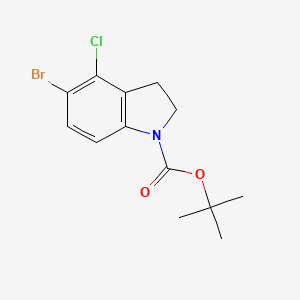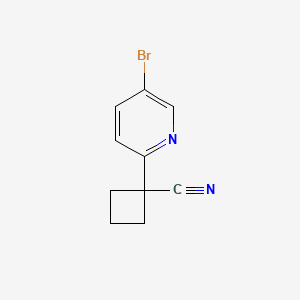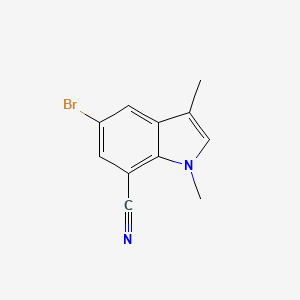
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile
説明
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile is a chemical compound that belongs to the indole family of heterocyclic organic compounds . It has a molecular formula of C11H9BrN2 and a molecular weight of 249.11 .
Molecular Structure Analysis
The molecular structure of 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile consists of a bromine atom attached to the 5th carbon of the indole ring, two methyl groups attached to the 1st and 3rd carbon of the indole ring, and a carbonitrile group attached to the 7th carbon of the indole ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile were not found in the search results, indole derivatives are known to participate in various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile has a predicted boiling point of 374.4±37.0 °C and a predicted density of 1.45±0.1 g/cm3 .科学的研究の応用
Progesterone Receptor Modulators : A study explored the 3,3-dialkyl-5-aryloxindole series for new agents in female healthcare, including contraception and treatment of fibroids, endometriosis, and certain breast cancers. It was found that the size of the 3,3-dialkyl substituent significantly influences the functional response of the compounds, with smaller groups like dimethyl providing potent PR antagonists (Fensome et al., 2008).
Crystal Structure and Characterization : Another study focused on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, leading to a compound characterized through various spectroscopic and thermal tools. The study also detailed intermolecular interactions and the molecular geometry optimization of the product, providing insights into its structural and electronic properties (Barakat et al., 2017).
Synthesis and Reactions : Research on the synthesis of novel derivatives through reactions involving 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile or related structures has been extensively documented. These studies contribute to the development of new synthetic methodologies and the discovery of compounds with potential therapeutic applications. For example, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles via treatment with propanedinitrile showcases innovative approaches to constructing complex heterocyclic systems (Kobayashi et al., 2015).
Thermal Stability and Synthesis Technologies : Investigations into the synthesis technology of related compounds emphasize the optimization of process parameters to achieve high yields and purity. Such studies are crucial for scaling up the production of these compounds for further research or industrial applications (Huang Bi-rong, 2013).
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the therapeutic potential of 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile and other indole derivatives.
特性
IUPAC Name |
5-bromo-1,3-dimethylindole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-7-6-14(2)11-8(5-13)3-9(12)4-10(7)11/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYIODDQHINSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C(C=C(C=C12)Br)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)
